Pteroside C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

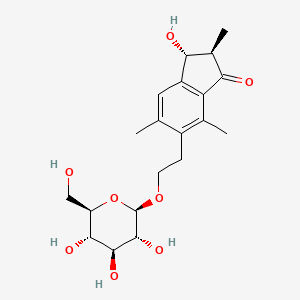

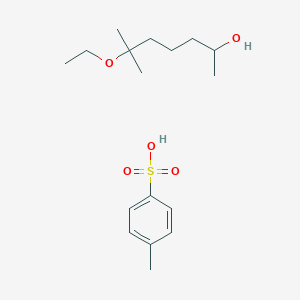

Pteroside C is a naturally occurring compound isolated from various species of the Pteridaceae family, particularly from the bracken fern (Pteridium aquilinum) and Pteris multifida . This compound has garnered interest due to its potential biological activities, including cytotoxic and anti-diabetic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pteroside C typically involves the extraction and isolation from plant sources. The process begins with the collection of the plant material, followed by drying and grinding . The ground material is then subjected to solvent extraction using solvents such as methanol or ethanol . The crude extract is further purified using chromatographic techniques, including silica gel column chromatography and medium-pressure liquid chromatography . The final product is obtained through crystallization and structural elucidation using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods

advancements in biotechnological methods, such as plant tissue culture and metabolic engineering, could potentially scale up the production of this compound in the future .

Análisis De Reacciones Químicas

Types of Reactions

Pteroside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying its structure and enhancing its biological activities.

Common Reagents and Conditions

Substitution: Substitution reactions involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Pteroside C exerts its effects through various molecular targets and pathways:

Inhibition of Enzymes: This compound inhibits enzymes such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease.

Cytotoxic Activity: It induces cytotoxicity in tumor cells by interfering with cellular processes and promoting apoptosis.

Anti-Diabetic Activity: This compound modulates glucose uptake and metabolism, thereby exhibiting anti-diabetic effects.

Comparación Con Compuestos Similares

Pteroside C is part of a larger group of pterosins and pterosides, which include compounds like pterosin A, pterosin B, and pteroside A . These compounds share a similar illudane-type nor-sesquiterpenoid structure but differ in their functional groups and biological activities . This compound is unique due to its specific cytotoxic and anti-diabetic properties, which are not as pronounced in other related compounds .

List of Similar Compounds

- Pterosin A

- Pterosin B

- Pteroside A

- Pterosin C 3-O-beta-D-glucopyranoside

- 4,5-Dicaffeoylquinic acid

Propiedades

Número CAS |

35910-17-9 |

|---|---|

Fórmula molecular |

C20H28O8 |

Peso molecular |

396.4 g/mol |

Nombre IUPAC |

(2R,3R)-3-hydroxy-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C20H28O8/c1-8-6-12-14(16(23)10(3)15(12)22)9(2)11(8)4-5-27-20-19(26)18(25)17(24)13(7-21)28-20/h6,10,13,15,17-22,24-26H,4-5,7H2,1-3H3/t10-,13-,15-,17-,18+,19-,20-/m1/s1 |

Clave InChI |

VKDMMOFAMUXTQZ-AKMQMZFLSA-N |

SMILES isomérico |

C[C@@H]1[C@H](C2=C(C1=O)C(=C(C(=C2)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |

SMILES canónico |

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)

![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)

methanone](/img/structure/B14672353.png)